molecular formula C10H10O2 B8733608 4,5-Dimethylbenzene-1,2-dicarbaldehyde CAS No. 25445-42-5

4,5-Dimethylbenzene-1,2-dicarbaldehyde

Cat. No.: B8733608
CAS No.: 25445-42-5
M. Wt: 162.18 g/mol
InChI Key: RVQPYKLCDGTEPT-UHFFFAOYSA-N
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Description

4,5-Dimethylbenzene-1,2-dicarbaldehyde (C10H10O4) is a high-purity organic compound of significant interest in advanced materials and chemical research. This planar, achiral molecule exhibits a notable property: it crystallizes in the chiral space group P2₁, forming chiral crystals from achiral building blocks . This makes it a valuable subject for studies on spontaneous resolution and chiral crystal engineering, phenomena that are still impossible to predict . The molecular structure is stabilized by intramolecular O—H⋯O hydrogen bonds between the aldehyde and hydroxy groups . In the crystal lattice, the packing is further stabilized by a network of intermolecular O—H⋯O and C—H⋯O hydrogen bonds, as well as C=O⋯π interactions . This compound serves as a versatile precursor and model compound in materials science. Its defined structure and functional groups make it a candidate for synthesizing more complex chemical architectures and for investigating non-linear optical properties. Researchers value this reagent for its utility in fundamental studies on crystal growth and supramolecular assembly. The product is strictly for research applications in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

25445-42-5

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

4,5-dimethylphthalaldehyde

InChI

InChI=1S/C10H10O2/c1-7-3-9(5-11)10(6-12)4-8(7)2/h3-6H,1-2H3

InChI Key

RVQPYKLCDGTEPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C=O)C=O

Origin of Product

United States

Scientific Research Applications

Synthesis of Organic Compounds

4,5-Dimethylbenzene-1,2-dicarbaldehyde serves as a versatile building block in the synthesis of various organic compounds. Its aldehyde functional groups allow for reactions such as:

  • Condensation Reactions : It can participate in condensation reactions to form Schiff bases and other derivatives.
  • Polymerization : The compound is used in the synthesis of polycondensation products, particularly polyamides and polyesters. These polymers are valuable in creating fibers and films for various industrial applications .

Table 1: Synthesis Applications

Application TypeDescriptionExample Reaction
Schiff Base FormationReacts with amines to form Schiff basesThis compound + Aniline → Schiff Base
Polymer SynthesisUsed in polycondensation reactionsPolyamide formation via reaction with diamines
Dyes and PigmentsActs as a precursor for synthetic dyesSynthesis of azo dyes through coupling reactions

Material Science

The compound's unique structural features make it suitable for various applications in material science:

  • Dyes and Pigments : It is utilized in the production of dyes due to its ability to form stable complexes with metal ions.
  • Coatings : Its derivatives are employed in coatings that require high durability and resistance to environmental factors.

Pharmaceutical Applications

This compound has been explored for its potential pharmaceutical applications:

  • Drug Development : Research indicates that derivatives of this compound exhibit biological activity that could be harnessed in drug development. For instance, it has been studied as a precursor for compounds with anti-cancer properties .

Case Study: Anti-Cancer Activity

A study investigated the anti-cancer potential of compounds derived from this compound. The results indicated that certain derivatives showed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through specific signaling pathways.

Supramolecular Chemistry

The compound's structure allows it to participate in supramolecular chemistry:

  • Macrocyclic Structures : It can be used as a building block for constructing macrocyclic compounds that exhibit unique properties such as selective binding abilities.

Table 2: Supramolecular Applications

Application TypeDescriptionExample
Macrocycle FormationUsed to create macrocyclic compoundsFormation of octamethyl cyclo(1,3-(4,6)-dimethylbenzene)
Host-Guest ChemistryActs as a host molecule for guest moleculesBinding studies with fullerene derivatives

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4,5-dimethylbenzene-1,2-dicarbaldehyde with analogous benzene derivatives, focusing on structural features, synthesis, reactivity, and applications.

2-Hydroxy-benzene-1,4-dicarbaldehyde (CAS 73289-90-4)

  • Structure : Features aldehyde groups at 1,4-positions and a hydroxyl group at the 2-position.
  • Reactivity : The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. Unlike the 1,2-dialdehyde, the 1,4-substitution pattern limits intramolecular cyclization but favors linear polymerization or crosslinking .
  • Applications : Used in synthesizing hydroxy-substituted polymers and as a precursor for fluorescent probes .

3,6-Dihydroxy-4,5-dimethylbenzene-1,2-dicarbaldehyde

  • Structure : Contains hydroxyl groups at 3,6-positions and methyl groups at 4,5-positions.
  • Crystallography: Crystallizes in a non-centrosymmetric space group (P2₁), forming helical packing via C–H···π and O···H interactions. This contrasts with the centrosymmetric packing observed in simpler aldehydes .
  • Reactivity : Hydroxyl groups enable chelation with metals, making it suitable for coordination chemistry applications .

4,5-Diaminobenzene-1,2-dicarbonitrile

  • Structure: Substitutes aldehyde groups with nitriles and includes amino groups at 4,5-positions.
  • Synthesis: Prepared via amidation and cyanation of 1,2-diaminobenzene .
  • Applications: Nitriles facilitate nucleophilic additions, while amino groups enable participation in Schiff base formation, useful in polymer and pharmaceutical synthesis .

4,5-Dimethylbenzene-1,2-diamine

  • Structure : Replaces aldehyde groups with amines.
  • Reactivity: Forms quinoxalines via condensation with α-dicarbonyls. For example, reacts with phenylglyoxal under photoredox conditions to yield 6,7-dimethyl-2-phenylquinoxaline (65% yield), a FLT3 kinase inhibitor .
  • Coordination Chemistry : Acts as a bidentate ligand in zinc chloride complexes, forming hydrogen-bonded networks .

1,2,4,5-Benzenetetracarboxylic Acid

  • Structure : Four carboxylic acid groups at 1,2,4,5-positions.
  • Properties : High acidity (pKa ~2.5) and thermal stability, making it a precursor for polyimides and heat-resistant polymers .
  • Applications : Used in metal-organic frameworks (MOFs) and as a crosslinker in epoxy resins .

Data Tables

Table 1. Structural and Functional Comparison

Compound Functional Groups Molecular Formula Key Reactivity/Applications Reference
This compound Aldehyde (1,2), methyl (4,5) C₁₀H₁₀O₂ Quinoxaline synthesis, crystallography studies
2-Hydroxy-1,4-benzenedicarbaldehyde Aldehyde (1,4), hydroxyl (2) C₈H₆O₃ Polymer crosslinking, fluorescent probes
4,5-Diaminobenzene-1,2-dicarbonitrile Nitrile (1,2), amino (4,5) C₈H₆N₄ Pharmaceutical intermediates, polymers
4,5-Dimethylbenzene-1,2-diamine Amine (1,2), methyl (4,5) C₈H₁₂N₂ FLT3 inhibitors, coordination chemistry
1,2,4,5-Benzenetetracarboxylic acid Carboxylic acid (1,2,4,5) C₁₀H₆O₈ Polyimides, MOFs, epoxy resins

Table 2. Crystallographic and Physical Properties

Compound Space Group Notable Interactions Melting Point/Stability Reference
3,6-Dihydroxy-4,5-dimethylbenzene-1,2-dicarbaldehyde P2₁ C–H···π, O···H (helical packing) Stable up to 200°C (decomposes)
4,5-Dimethylbenzene-1,2-diamine P2₁/c N–H···Cl, O–H···N (layered H-bonding) Sublimes at 150°C

Preparation Methods

Reaction Conditions and Procedure

The primary synthetic route involves a two-step oxidation process. In the first step, tetramethyl-1,4-benzoquinone (2.0406 g, 12.4 mmol) is stirred with concentrated piperidine (35 mL) at room temperature for 35 hours. This step generates a white intermediate, likely via nucleophilic attack and rearrangement. The intermediate is subsequently dissolved in acetic acid (18 mL) and treated with chromium trioxide (CrO₃, 1.77 g) in 50% acetic acid (35 mL) at 353 K. The mixture is quenched on crushed ice, filtered, and purified via silica column chromatography using toluene, yielding the title compound as a yellow solid (0.567 g, 23.5% yield).

Table 1: Synthetic Parameters and Outcomes

ParameterDetail
Starting MaterialTetramethyl-1,4-benzoquinone
ReagentsPiperidine, CrO₃, acetic acid
Reaction TemperatureStep 1: 298 K; Step 2: 353 K
Reaction TimeStep 1: 35 h; Step 2: 10 min
Yield23.5%
PurityConfirmed via X-ray crystallography and IR spectroscopy

Mechanistic Insights

The reaction mechanism proceeds through sequential oxidation and cyclization steps. Piperidine likely facilitates deprotonation and electron redistribution in the quinone, forming a reactive intermediate. CrO₃ in acidic media then oxidizes methyl or hydroxyl groups to aldehyde functionalities. Intramolecular hydrogen bonding between the aldehyde and hydroxyl groups stabilizes the product, as evidenced by its planar molecular geometry (r.m.s. deviation = 0.024 Å).

Characterization and Analytical Data

Spectroscopic Analysis

Infrared (IR) spectroscopy reveals key functional groups:

  • C=O Stretch : 1633 cm⁻¹ (strong), characteristic of aldehyde groups.

  • O–H Stretch : 3436 cm⁻¹ (medium), indicative of hydroxyl groups.

Crystallographic Findings

Single-crystal X-ray diffraction confirms the molecular structure. The compound crystallizes in the chiral space group P2₁ despite its achiral C₂v symmetry, stabilized by intermolecular O–H⋯O and C–H⋯π interactions.

Table 2: Key Crystallographic Parameters

ParameterValue
Space GroupP2₁
Unit Cell Dimensionsa = 7.352 Å, b = 6.892 Å, c = 10.241 Å
Bond Lengths (C=O)1.464–1.462 Å
Bond Angles (C–C–O)120.3°–122.1°

Industrial and Scalability Considerations

Challenges in Yield Optimization

The moderate yield (23.5%) highlights inefficiencies in the oxidation step. Potential improvements include:

  • Catalyst Screening : Replacing CrO₃ with greener oxidants (e.g., TEMPO/NaOCl).

  • Solvent Optimization : Using polar aprotic solvents to enhance intermediate solubility.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,5-Dimethylbenzene-1,2-dicarbaldehyde in academic settings?

  • Methodology : A scalable synthesis involves three steps starting from 2,3-dimethyl-1,3-butadiene and dimethyl acetylenedicarboxylate via a Diels-Alder reaction, followed by Pd-C catalyzed dehydrogenation in p-xylene, and LiAlH₄ reduction to yield 4,5-Dimethylbenzene-1,2-dimethanol. The dimethanol can be oxidized to the dicarbaldehyde using activated dimethyl sulfoxide (DMSO) under controlled conditions .
  • Key Considerations : Ensure solvent purity (e.g., p-xylene over mixed xylenes) to avoid catalyst deactivation. Monitor reaction progress via TLC and optimize Pd-C loading (5-10 wt%) for cost efficiency .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Techniques :

  • NMR/IR : Use 1^1H and 13^13C NMR to confirm aromatic proton environments and aldehyde functionalities. IR bands at ~1725 cm1^{-1} (C=O stretch) and 3245 cm1^{-1} (O-H stretch) are diagnostic .
  • Crystallography : Refine crystal structures using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces). Validate against SHELXTL-generated models to resolve potential disorder .

Advanced Research Questions

Q. How can derivatization protocols using this aldehyde be optimized for trace analyte detection in HPLC/FLD?

  • Case Study : In sialic acid analysis, derivatization with 4,5-Dimethylbenzene-1,2-diamine (DMBA) under acidic hydrolysis (0.6 M HCl, 80°C, 20 min) achieves 90.8–103% recovery. Key parameters:

  • pH : Maintain acidic conditions (pH 2–3) to stabilize aldehyde-amine adducts.
  • Reagent Ratio : Use a 1:1 molar ratio of aldehyde to analyte to minimize side reactions.
  • Detection : Fluorescence detection (FLD) at λexem = 330/420 nm enhances sensitivity (LOQ: 0.10–0.20 µg/mL) .
    • Comparison : Contrast with post-column derivatization using benzene-1,2-dicarbaldehyde (OPA), which requires thiol co-reagents (e.g., 2-sulfanylethanol) for sulfonamide detection .

Q. How should researchers resolve contradictions between computational predictions and experimental spectral data?

  • Approach :

Benchmarking : Compare calculated (DFT) NMR chemical shifts with experimental data (e.g., δ 7.12 ppm for aromatic protons in CDCl₃ ).

Refinement Tools : Use SHELXL’s restraints (e.g., SIMU/DELU) to model dynamic disorder in crystallographic data, particularly for flexible aldehyde groups .

Validation : Cross-check IR and melting points with literature (e.g., mp 95–96°C for the dimethanol precursor ).

Q. What strategies mitigate hazards during large-scale synthesis or handling?

  • Safety Protocols :

  • Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes.
  • Catalyst Handling : Quench Pd-C post-reaction with Celite® under inert gas to prevent exothermic oxidation .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl from hydrolysis) before disposal .

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